- Preparation of benzoxazinone and benzoxazepinone oxazolidinones as antibacterial agents, World Intellectual Property Organization, , ,
Cas no 94107-60-5 (6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one)
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one
- 6-nitro-1,4-dihydro-3,1-benzoxazin-2-one
- 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one (ACI)
- 6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one
- 6-Nitro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- DTXCID00163028
- SCHEMBL3833553
- UNII-XBN9R475JU
- MFCD22187914
- 6-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
- AC7372
- NS00040039
- EN300-267933
- 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-nitro-
- AKOS030617214
- SY129159
- CS-0160544
- AS-76827
- DTXSID70240537
- 94107-60-5
- EINECS 302-293-3
- XBN9R475JU
-
- MDL: MFCD22187914
- Inchi: 1S/C8H6N2O4/c11-8-9-7-2-1-6(10(12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,11)
- InChI Key: NLLUNRCIKRPYMQ-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC([N+](=O)[O-])=CC=2)CO1
Computed Properties
- Exact Mass: 194.03275668g/mol
- Monoisotopic Mass: 194.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 84.2Ų
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33095-100mg |
6-Nitro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one |
94107-60-5 | 97% | 100mg |
¥358.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33095-1g |
6-Nitro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one |
94107-60-5 | 97% | 1g |
¥1370.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33095-250mg |
6-Nitro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one |
94107-60-5 | 97% | 250mg |
¥541.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI786-200mg |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 97% | 200mg |
841.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI786-50mg |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 97% | 50mg |
337.0CNY | 2021-07-14 | |
| Enamine | EN300-267933-1g |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 95% | 1g |
$528.0 | 2023-09-11 | |
| Enamine | EN300-267933-5g |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 95% | 5g |
$1530.0 | 2023-09-11 | |
| Enamine | EN300-267933-10g |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 95% | 10g |
$2269.0 | 2023-09-11 | |
| eNovation Chemicals LLC | D777254-5g |
6-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one |
94107-60-5 | 95% | 5g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1050553-100mg |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
94107-60-5 | 97% | 100mg |
$100 | 2024-06-06 |
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
- Preparation of New oxazolidinones with azo-containing tricycles as antimicrobial agents, World Intellectual Property Organization, , ,
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Raw materials
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Preparation Products
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Suppliers
6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one
1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one (CAS No. 94107-60-5): Properties, Applications, and Recent Advances
1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one (CAS No. 94107-60-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted benzoxazinone derivative exhibits unique structural features, making it a valuable intermediate in organic synthesis. With the growing demand for novel bioactive molecules, researchers are increasingly exploring the potential of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one in drug discovery and crop protection applications.
The molecular structure of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one combines a benzoxazinone core with a strategically positioned nitro group at the 6-position. This arrangement contributes to its distinctive electronic properties and reactivity patterns. Recent studies in medicinal chemistry have highlighted the importance of such nitrogen-containing heterocycles as privileged scaffolds for developing new therapeutic agents. The compound's CAS number 94107-60-5 serves as a unique identifier in chemical databases and regulatory documentation.
In pharmaceutical applications, 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one has shown promise as a building block for various bioactive molecules. Researchers are particularly interested in its potential to modulate enzymatic activity and interact with biological targets. The benzoxazinone derivatives class, to which this compound belongs, has demonstrated diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. Current trends in drug discovery emphasize the need for such versatile intermediates that can be efficiently modified to create targeted therapies.
The synthesis of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one typically involves cyclization reactions of appropriately substituted precursors. Modern green chemistry approaches are being developed to optimize its production, focusing on atom economy and reduced environmental impact. These advancements align with the pharmaceutical industry's growing commitment to sustainable practices. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound and ensure its purity for research applications.
Beyond pharmaceuticals, CAS 94107-60-5 has found utility in materials science. Its electron-deficient aromatic system makes it interesting for developing novel organic electronic materials. Researchers are investigating its potential in creating advanced materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. This dual applicability in both life sciences and materials science underscores the compound's versatility.
The global market for specialty chemical intermediates like 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one is experiencing steady growth, driven by increasing R&D investments in both pharmaceutical and agrochemical sectors. Quality control remains paramount, with manufacturers implementing rigorous analytical protocols to meet the stringent requirements of end-users. Recent innovations in process chemistry have improved the scalability of production while maintaining high purity standards.
From a regulatory perspective, 94107-60-5 is subject to standard chemical handling and storage guidelines. Proper documentation including safety data sheets (SDS) is essential for its transportation and use in research facilities. The compound's stability profile and compatibility with various solvents make it relatively convenient to work with under controlled laboratory conditions.
Future research directions for 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one include exploring its potential in combinatorial chemistry libraries and developing more efficient synthetic routes. The integration of computational chemistry tools is helping researchers predict its reactivity and optimize its applications. As the scientific community continues to uncover new possibilities for this compound, its role in advancing both medicinal chemistry and materials science is expected to expand significantly.
For researchers seeking detailed technical information about CAS No. 94107-60-5, comprehensive resources are available through chemical databases and scientific literature. The compound's unique properties continue to make it a subject of interest in academic and industrial research settings worldwide, particularly in the context of developing next-generation therapeutic agents and functional materials.
94107-60-5 (6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one) Related Products
- 16648-52-5(N-Ethoxycarbonyl-5-nitro-o-toluidine)
- 53821-12-8(Benzyl N-(4-nitrophenyl)carbamate)
- 879644-23-2(Carbamic acid, (2,6-dimethyl-4-nitrophenyl)-, propyl ester)
- 295364-86-2(Ethyl 2-methyl-4-nitrophenylcarbamate)
- 449177-31-5(Carbamic acid, (2-methyl-4-nitrophenyl)-, propyl ester)
- 119136-99-1(Carbamic acid, 2-anthracenyl-, (2-nitrophenyl)methyl ester)
- 119137-13-2(Carbamic acid, 1-pyrenyl-, (2-nitrophenyl)methyl ester)
- 199452-30-7(2H-3,1-Benzoxazin-2-one, 1,4-dihydro-5-methyl-8-nitro-)
- 148890-66-8(2H-3,1-Benzoxazin-2-one, 1,4-dihydro-8-nitro-)
- 74109-35-6(2-Nitrobenzyl phenylcarbamate)